Nitazoxanide
Vue d'ensemble
Description
Le Nitazoxanide, également connu sous son nom chimique 2-acétoxy-N-(5-nitro-2-thiazolyl)benzamide, est un dérivé synthétique de nitrothiazolyl-salicylamide. C'est un agent antiparasitaire et antiviral à large spectre utilisé pour traiter diverses infections causées par des protozoaires, des helminthes, des bactéries anaérobies, des bactéries microaérobies et des virus . Le this compound est particulièrement efficace contre les infections gastro-intestinales, y compris celles causées par Cryptosporidium parvum et Giardia lamblia .
Applications De Recherche Scientifique
Nitazoxanide has a wide range of scientific research applications:
Chemistry: Used as a starting material for synthesizing new derivatives with potential biological activities.
Biology: Studied for its effects on various biological pathways, including autophagy and mTORC1 signaling.
Medicine: Used to treat infections caused by protozoa, helminths, and viruses. .
Industry: Employed in the development of new antiparasitic and antiviral drugs.
Mécanisme D'action
Target of Action
Nitazoxanide is a broad-spectrum anti-infective drug that modulates the survival, growth, and proliferation of a range of extracellular and intracellular protozoa, helminths, anaerobic and microaerophilic bacteria, in addition to viruses . The most widely accepted target of this compound is believed to be the pyruvate: ferredoxin/flavodoxin oxidoreductase (PFOR) cycle .
Mode of Action
This compound impairs the anaerobic metabolism of susceptible organisms via the interference of the PFOR enzyme-dependent electron transfer reaction . It disrupts the energy metabolism in anaerobic microbes . In parasitic-protozoa, this compound also induces lesions in the cell membranes and depolarizes the mitochondrial .
Biochemical Pathways
This compound’s potential targets and molecular pathways for hepatocellular carcinoma treatment were investigated using a network pharmacology approach . The KEGG enrichment analysis revealed that the molecular pathways underlying the anti-HCC effects of the this compound drug might involve pathways in cancer, PI3K-Akt signaling pathway, MAPK signaling pathway, proteoglycans in cancer, EGFR tyrosine kinase inhibitor resistance, apoptosis, hepatitis B, ErbB signaling pathway, microRNAs in cancer, etc .
Pharmacokinetics
This compound is rapidly hydrolyzed to tizoxanide . Tizoxanide is the major circulating species metabolite after oral administration of this compound . Bioavailability is substantially increased by food . The elimination half-life is approximately 3.5 hours , and it is excreted via the kidney, bile duct, and fecal .
Result of Action
This compound has been shown to have in vitro antiparasitic activity and clinical treatment efficacy for infections caused by other protozoa and helminths . Evidence as of 2014 suggested that it possesses efficacy in treating a number of viral infections as well . It has been reported to be effective against a broad range of parasites .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the presence of food can substantially increase its bioavailability . .
Analyse Biochimique
Biochemical Properties
Nitazoxanide (NTZ) is a broad-spectrum anti-infective drug that markedly modulates the survival, growth, and proliferation of a range of extracellular and intracellular protozoa, helminths, anaerobic and microaerophilic bacteria, in addition to viruses . The active metabolite of this compound is tizoxanide (desacetyl-nitazoxanide). The initial reaction in the metabolic pathway of this compound is hydrolysis to tizoxanide, followed by conjugation, primarily by glucuronidation to tizoxanide glucuronide .
Cellular Effects
This compound has been shown to induce lesions in the cell membranes and depolarize the mitochondrial membrane while inhibiting quinone oxidoreductase NQO1, nitroreductase-1 and protein disulphide isomerase enzymes . It also upregulates proapoptotic proteins (P53 and BAX) and caspases but downregulates BCL-2 .
Molecular Mechanism
The most widely accepted mechanism of this compound is believed to be the disruption of the energy metabolism in anaerobic microbes by inhibition of the pyruvate: ferredoxin/flavodoxin oxidoreductase (PFOR) cycle . It also appears to selectively block the maturation of the viral hemagglutinin at a stage preceding resistance to endoglycosidase H digestion .
Temporal Effects in Laboratory Settings
In a randomized double-blind placebo-controlled clinical trial, the safety and effectiveness of oral this compound 600 mg twice daily for five days were investigated in outpatients with symptoms of mild or moderate COVID-19 . This compound did not accelerate symptom resolution after 5 days of therapy, but did reduce viral load significantly with no serious adverse events .
Metabolic Pathways
The active metabolite of this compound is tizoxanide (desacetyl-nitazoxanide). The initial reaction in the metabolic pathway of this compound is hydrolysis to tizoxanide, followed by conjugation, primarily by glucuronidation to tizoxanide glucuronide .
Transport and Distribution
This compound is cleared in the urine and feces. The metabolite, tizoxanide, is also found in the urine, plasma, and breastmilk .
Subcellular Localization
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse du Nitazoxanide implique la réaction de l'acide acétylsalicylique avec la 2-amino-5-nitrothiazole en présence d'un agent de condensation et d'un catalyseur. Le mélange réactionnel est ensuite refroidi, filtré, décapé, séché, concentré et raffiné pour obtenir le this compound . Les agents de condensation utilisés peuvent inclure le N,N'-carbonyldiimidazole, le 2-(7-aza-1H-benzotriazole-1-yl)-1,1,3,3-tétraméthyluronium hexafluorophosphate et le benzotriazole-1-yl-oxy-tris(diméthylamino)phosphonium hexafluorophosphate. Des catalyseurs tels que la 4-diméthylaminopyridine, le 1-hydroxybenzotriazole et le N-hydroxy-7-azabenzotriazole sont également utilisés .
Méthodes de production industrielle : Un procédé industriel amélioré pour le this compound implique une synthèse à un seul réacteur en partant de la 1,1-diméthoxy-N,N-diméthylméthanamine pour préparer la 5-nitrothiazol-2-amine. Le produit final est purifié par précipitation et les intermédiaires sont confirmés à l'aide de techniques spectroscopiques telles que la spectroscopie infrarouge à transformée de Fourier, la résonance magnétique nucléaire et la spectrométrie de masse à haute résolution .
Analyse Des Réactions Chimiques
Types de réactions : Le Nitazoxanide subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé pour former différents dérivés.
Réduction : Le groupe nitro peut être réduit en un groupe amino.
Substitution : Le groupe acétyle peut être substitué par d'autres groupes fonctionnels.
Réactifs et conditions courantes :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et le gaz hydrogène en présence d'un catalyseur de palladium sont utilisés.
Substitution : Les réactions de substitution impliquent souvent des nucléophiles comme les amines ou les alcools dans des conditions basiques.
Principaux produits :
Oxydation : Produit divers dérivés oxydés.
Réduction : Forme des dérivés aminés.
Substitution : Donne des dérivés benzamide substitués.
4. Applications de la recherche scientifique
Le this compound a une large gamme d'applications de recherche scientifique :
Biologie : Étudié pour ses effets sur diverses voies biologiques, notamment l'autophagie et la signalisation mTORC1.
Médecine : Utilisé pour traiter les infections causées par des protozoaires, des helminthes et des virus. .
Industrie : Employé dans le développement de nouveaux médicaments antiparasitaires et antiviraux.
5. Mécanisme d'action
Le this compound exerce ses effets en inhibant le transfert d'électrons dépendant de l'enzyme pyruvate:ferredoxine oxydoréductase, qui est essentiel au métabolisme énergétique anaérobie des protozoaires et des bactéries anaérobies . Il module également l'autophagie et inhibe la voie de signalisation de la cible mammalienne de la rapamycine complexe 1 (mTORC1) . Le métabolite actif, le tizoxanide, est responsable des activités antiparasitaires et antivirales du médicament .
Composés similaires :
Tizoxanide : Le métabolite actif du this compound avec des propriétés antiparasitaires et antivirales similaires.
Niclosamide : Un composé de salicylamide ayant une activité antiparasitaire à large spectre.
Métronidazole : Un agent antiprotozoaire et antibactérien utilisé pour traiter des infections similaires.
Unicité : Le this compound est unique en raison de son activité à large spectre contre un large éventail d'agents pathogènes, y compris les protozoaires, les helminthes, les bactéries anaérobies et les virus . Sa capacité à moduler l'autophagie et à inhiber la signalisation mTORC1 le distingue encore plus des autres agents antiparasitaires et antiviraux .
Comparaison Avec Des Composés Similaires
Tizoxanide: The active metabolite of Nitazoxanide with similar antiparasitic and antiviral properties.
Niclosamide: A salicylamide compound with broad-spectrum antiparasitic activity.
Metronidazole: An antiprotozoal and antibacterial agent used to treat similar infections.
Uniqueness: this compound is unique due to its broad-spectrum activity against a wide range of pathogens, including protozoa, helminths, anaerobic bacteria, and viruses . Its ability to modulate autophagy and inhibit mTORC1 signaling further distinguishes it from other antiparasitic and antiviral agents .
Activité Biologique
Nitazoxanide (NTZ) is a nitrothiazole compound initially developed as an anti-parasitic agent, but its biological activity has expanded significantly, revealing a broad spectrum of antiviral and antimicrobial properties. This article delves into the mechanisms, efficacy, and clinical applications of this compound, supported by data tables and case studies.
This compound exerts its effects primarily through the inhibition of the enzyme pyruvate:ferredoxin oxidoreductase (PFOR) , which is crucial for anaerobic energy metabolism in protozoa and anaerobic bacteria. This inhibition disrupts energy production, leading to the death of susceptible organisms . Additionally, this compound has been shown to enhance the production of type I interferons in response to viral infections, contributing to its antiviral effects .
Antiviral Activity
This compound demonstrates potent activity against various viruses, including:
- Influenza viruses : Effective against multiple strains, including H1N1 and H3N2.
- Coronaviruses : In vitro studies indicate potential efficacy against SARS-CoV-2.
- Hepatitis viruses : Shows promise in treating chronic hepatitis B and C.
- Norovirus and Rotavirus : Clinical trials have explored its role in treating viral gastroenteritis.
Table 1: Summary of this compound's Antiviral Activity
Virus Type | Efficacy | Reference |
---|---|---|
Influenza A/B | IC50 values < 10 µM | |
SARS-CoV-2 | Significant viral load reduction | |
Hepatitis B/C | Clinical improvement observed | |
Norovirus | Reduced symptoms in trials |
Antimicrobial Activity
Beyond its antiviral properties, this compound also exhibits broad-spectrum antimicrobial activity. It is effective against various gram-positive and gram-negative bacteria, as well as several protozoa and helminths.
Table 2: Summary of this compound's Antimicrobial Activity
Pathogen | Activity | Reference |
---|---|---|
Clostridium difficile | Comparable efficacy to metronidazole | |
Helicobacter pylori | In vitro activity confirmed | |
Protozoa (e.g., Giardia) | Effective treatment observed |
Clinical Studies
Clinical trials have provided insights into the efficacy of this compound across various conditions:
- COVID-19 : A study involving 392 patients with mild COVID-19 showed that treatment with this compound resulted in a 55% reduction in viral load compared to 45% in the placebo group. Notably, 29.9% of patients treated with this compound tested negative for SARS-CoV-2 after five days .
- Clostridium difficile Colitis : In a randomized trial comparing this compound to metronidazole, this compound demonstrated similar or superior efficacy in treating C. difficile infections .
- Rubella Virus : A case series involving seven patients with vaccine-derived rubella showed that one patient had significant clinical improvement following this compound treatment .
Table 3: Key Clinical Findings
Propriétés
IUPAC Name |
[2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O5S/c1-7(16)20-9-5-3-2-4-8(9)11(17)14-12-13-6-10(21-12)15(18)19/h2-6H,1H3,(H,13,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNQNVDNTFHQSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)NC2=NC=C(S2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5033757 | |
Record name | Nitazoxanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5033757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Nitazoxanide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014649 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
7.55e-03 g/L | |
Record name | Nitazoxanide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00507 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Nitazoxanide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014649 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The most widely accepted mechanism of NTZ is believed to be the disruption of the energy metabolism in anaerobic microbes by inhibition of the pyruvate: ferredoxin/flavodoxin oxidoreductase (PFOR) cycle. In parasitic-protozoa, Nitazoxanide also induces lesions in the cell membranes and depolarizes the mitochondrial membrane while inhibiting quinone oxidoreductase NQO1, nitroreductase-1 and protein disulphide isomerase enzymes. In addition, this drug also inhibits the glutathione-S-transferase (a major detoxifying enzyme) and modulates the Avr-14 gene, encoding for the alpha-type subunit of glutamate-gated chloride ion channel present in nematodes. Aside from its well understood non-competitive inhibition of the PFOR in anaerobic bacteria, NTZ also demonstrates various other antibacterial mechanisms. It inhibits pyruvate dehydrogenase in E Coli, disrupts the membrane potential and pH homeostasis in the Mycobacterium tuberculosis, suppresses the chaperone/usher (CU) pathway of the gram-negative bacteria, and stimulates host macrophage autophagy in tuberculosis patients. NTZ also suppresses viral replication by inhibiting the maturation of the viral hemagglutinin and the viral transcription factor immediate early 2 (IE2) as well as by activating the eukaryotic translation initiation factor 2α (an antiviral intracellular protein). Lastly, NTZ exhibits an inhibitory effect on tumor cell progression by altering drug detoxification (glutathione-S-transferase P1), unfolded protein response, autophagy, anti-cytokines activity, and c-Myc inhibition. | |
Record name | Nitazoxanide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00507 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
55981-09-4 | |
Record name | Nitazoxanide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55981-09-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nitazoxanide [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055981094 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nitazoxanide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00507 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | NITAZOXANIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760057 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Nitazoxanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5033757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | o-[N-(5-nitrothiazol-2-yl)carbamoyl]phenyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.465 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NITAZOXANIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SOA12P041N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Nitazoxanide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014649 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
202 °C | |
Record name | Nitazoxanide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00507 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Nitazoxanide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014649 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.